molecular formula C22H19N3O B11467939 7-{[(3-Methylphenyl)amino](pyridin-4-yl)methyl}quinolin-8-ol

7-{[(3-Methylphenyl)amino](pyridin-4-yl)methyl}quinolin-8-ol

Cat. No.: B11467939
M. Wt: 341.4 g/mol
InChI Key: FVCMCXLGIRHVRA-UHFFFAOYSA-N
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Description

7-{(3-Methylphenyl)aminomethyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(3-Methylphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common method includes the condensation of 8-hydroxyquinoline with 4-pyridinecarboxaldehyde in the presence of a base, followed by the introduction of the 3-methylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-{(3-Methylphenyl)aminomethyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

7-{(3-Methylphenyl)aminomethyl}quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 7-{(3-Methylphenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, its ability to intercalate with DNA and RNA makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Pyridylquinoline: Shares the pyridine and quinoline core but lacks the 3-methylphenyl group.

Uniqueness

7-{(3-Methylphenyl)aminomethyl}quinolin-8-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3-methylphenyl group and the pyridine ring enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

7-[(3-methylanilino)-pyridin-4-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O/c1-15-4-2-6-18(14-15)25-20(17-9-12-23-13-10-17)19-8-7-16-5-3-11-24-21(16)22(19)26/h2-14,20,25-26H,1H3

InChI Key

FVCMCXLGIRHVRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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